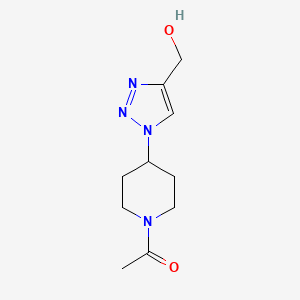

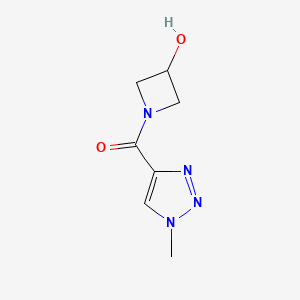

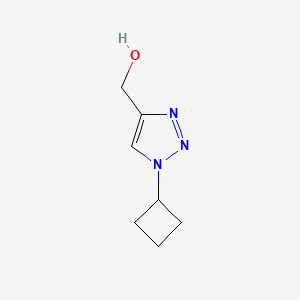

(1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanol

Descripción general

Descripción

1H-1,2,3-Triazole is a class of azole compounds that contain a five-membered aromatic ring of two carbon atoms and three nitrogen atoms . They are known for their wide range of applications in biomedicinal, biochemical, and material sciences .

Synthesis Analysis

1H-1,2,3-Triazole analogs can be synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material .Molecular Structure Analysis

The molecular structure of 1H-1,2,3-triazole compounds can be determined by various spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy .Chemical Reactions Analysis

1H-1,2,3-Triazole molecules play a vital role in pharmaceuticals and agrochemicals . They are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-1,2,3-triazole compounds can be determined by various techniques. For example, the molecular weight of a similar compound, (1-cyclobutyl-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride, is 225.12 .Aplicaciones Científicas De Investigación

Drug Discovery

The 1,2,3-triazole ring is a significant structure in medicinal chemistry due to its resemblance to the amide bond, which is prevalent in many bioactive molecules. Compounds like “(1-cyclobutyltriazol-4-yl)methanol” have been explored for their potential in drug discovery. The triazole ring can contribute to the pharmacokinetic properties of new drugs, making them more effective and stable .

Organic Synthesis

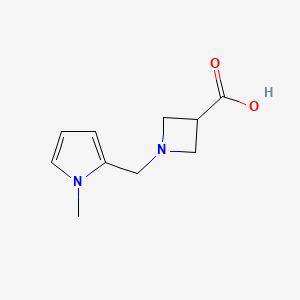

In organic chemistry, the triazole moiety serves as a versatile intermediate. It can participate in various chemical reactions, enabling the synthesis of complex organic compounds. The stability and reactivity of triazoles make them suitable for constructing diverse molecular architectures .

Polymer Chemistry

Triazoles are known for their application in polymer chemistry. They can be incorporated into polymers to enhance stability and introduce specific functionalities. These functionalities can be tailored for applications such as smart materials or responsive surfaces .

Supramolecular Chemistry

The hydrogen bonding ability and aromatic character of triazoles allow them to form stable supramolecular structures. This property is useful in the design of molecular recognition systems, sensors, and self-assembling materials .

Bioconjugation and Chemical Biology

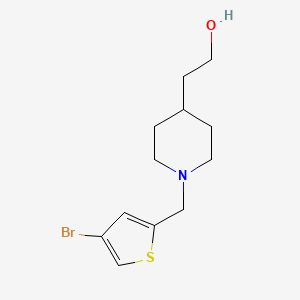

The triazole ring can act as a bioconjugation linker due to its stability and biocompatibility. It is used in attaching various biomolecules to each other or to surfaces, which is crucial in the development of diagnostic tools and targeted therapies .

Fluorescent Imaging

Triazoles can be functionalized to exhibit fluorescent properties, making them valuable in imaging techniques. They can be used as probes in fluorescent imaging to study biological processes and diagnose diseases .

Materials Science

The robustness of the triazole ring makes it an excellent candidate for materials science applications. It can be used in the development of new materials with desirable properties such as resistance to heat, chemicals, and mechanical stress .

Catalysis

Triazoles bearing additional functional groups have found applications as ligands in catalysis. They can facilitate a broad scope of reactions, including the synthesis of transition metal complexes and the design of metal-based drugs .

Mecanismo De Acción

Target of Action

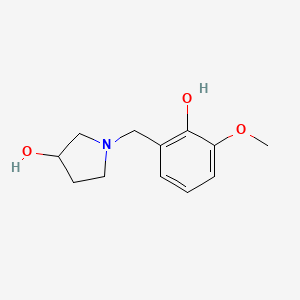

Compounds with a similar triazole structure have been found to interact with various enzymes and receptors, such as carbonic anhydrase-ii .

Mode of Action

Triazole compounds are known to interact with their targets through the nitrogen atoms in the triazole ring . This interaction can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

Similar triazole compounds have been found to inhibit tubulin polymerization , which is a crucial process in cell division.

Result of Action

Similar triazole compounds have been found to induce apoptosis in certain cell lines .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(1-cyclobutyltriazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c11-5-6-4-10(9-8-6)7-2-1-3-7/h4,7,11H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLUMSDAFAPDWKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2C=C(N=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.